Falconensone B

Description

Contextualization within Polyketide Natural Products and Fungal Metabolites

Falconensone B is a naturally occurring compound that belongs to the vast and structurally diverse class of polyketides. rasmusfrandsen.dknih.govresearchgate.net Polyketides are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, plants, and some marine animals. researchgate.netmdpi.com In fungi, these compounds are synthesized by large, multidomain enzymes known as polyketide synthases (PKSs). nih.govresearchgate.net The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. rasmusfrandsen.dk This process allows for the generation of a vast array of complex molecular architectures. mdpi.com

Fungi, in particular, are a prolific source of bioactive natural products, and their metabolites have been a cornerstone of drug discovery. semanticscholar.orgnih.gov These fungal metabolites, including polyketides, exhibit a wide spectrum of biological activities, such as antimicrobial, antiviral, anticancer, and antioxidant properties. researchgate.netresearchgate.net this compound, as a fungal metabolite, is a product of the secondary metabolism of the ascomycetous fungus Emericella falconensis. researchgate.netcftri.res.in The study of such compounds is a significant area of natural product research, driven by the potential to discover novel chemical scaffolds with therapeutic applications. researchgate.net

Historical Overview of Discovery and Initial Characterization

This compound was first isolated and identified from the mycelial extract of the fungus Emericella falconensis (now classified under the genus Aspergillus). nih.govresearchgate.net It was discovered alongside a related compound, Falconensone A. researchgate.net These compounds were initially noted for being a new type of yellow pigment. researchgate.net

Structurally, this compound is characterized as the 4'-nor-methyl derivative of Falconensone A. researchgate.net This seemingly minor structural difference has been shown to have a significant impact on their relative biological activities. researchgate.net The initial characterization of these compounds laid the groundwork for further investigation into their chemical properties and potential biological effects.

| Attribute | Description | Source |

| Natural Source | Emericella falconensis (an ascomycetous fungus) | researchgate.netcftri.res.in |

| Co-isolated Compound | Falconensone A | researchgate.net |

| Chemical Class | Polyketide | semanticscholar.orgresearchgate.net |

| Structural Relationship | 4'-nor-methyl derivative of Falconensone A | researchgate.net |

Significance in Chemical Biology and Biomedical Research

The discovery of this compound and its analogue, Falconensone A, has prompted investigations into their roles in chemical biology and potential applications in biomedical research. mdpi.com These compounds have been studied for their effects on cancer cell lines and their antioxidant capabilities. researchgate.net

Research has demonstrated that this compound exhibits biological activity, although in some assays, it is less potent than Falconensone A. researchgate.net For instance, in studies involving the human promyelocytic leukemia cell line HL-60, Falconensone A was shown to inhibit cell growth and induce apoptosis (programmed cell death). researchgate.netepa.gov this compound, in contrast, displayed much lower activity in inducing apoptosis in these cells. researchgate.net

Furthermore, the antioxidant properties of this compound have been evaluated. researchgate.netcftri.res.in While its structural relatives, particularly synthetic derivatives of Falconensone A, have shown potent antioxidant and radical-scavenging activities, this compound itself was found to have much lower or inactive properties in this regard. researchgate.net These findings highlight the critical role of specific structural features in dictating the biological and chemical activities of the falconensone family of compounds. The differential activities between Falconensone A, this compound, and their synthetic derivatives make them valuable tools for structure-activity relationship (SAR) studies, a key aspect of chemical biology and drug discovery.

| Research Area | Findings Related to this compound | Source |

| Anticancer Research | Exhibited much lower activity in inducing apoptosis in HL-60 human leukemia cells compared to Falconensone A. | researchgate.net |

| Antioxidant Studies | Showed low to no activity as a radical scavenger compared to synthetic derivatives of Falconensone A. | researchgate.net |

| Structure-Activity Relationship (SAR) | Serves as a key comparator compound, demonstrating that the 4'-methyl group is significant for the biological activity observed in Falconensone A. | researchgate.net |

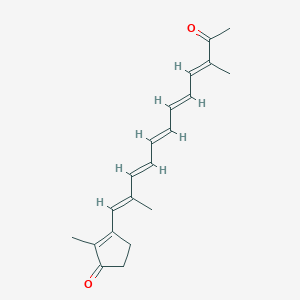

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

3-[(1E,3E,5E,7E,9E)-2,10-dimethyl-11-oxododeca-1,3,5,7,9-pentaenyl]-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C20H24O2/c1-15(14-19-12-13-20(22)17(19)3)10-8-6-5-7-9-11-16(2)18(4)21/h5-11,14H,12-13H2,1-4H3/b6-5+,9-7+,10-8+,15-14+,16-11+ |

InChI Key |

ZEVUZQQQWZRCFG-UVHRXFBUSA-N |

Isomeric SMILES |

CC1=C(CCC1=O)/C=C(\C)/C=C/C=C/C=C/C=C(\C)/C(=O)C |

Canonical SMILES |

CC1=C(CCC1=O)C=C(C)C=CC=CC=CC=C(C)C(=O)C |

Synonyms |

falconensone B |

Origin of Product |

United States |

Origin and Biosynthesis of Falconensone B

Fungal Sources and Isolation Methodologies

Emericella falconensis and Related Strains (E. fruticulosa)

Falconensone B, a yellow pigment, is primarily isolated from the mycelial extracts of ascomycetous fungi, most notably Emericella falconensis. psu.eduresearchgate.netnih.govresearchgate.net Research has also identified Emericella fruticulosa as another fungal source of this compound. psu.edunih.govresearchgate.net These fungi, particularly strains like E. falconensis NHL 2999 (ATCC 76117) and E. fruticulosa IFO 30841, have been the subjects of studies aimed at isolating and characterizing this compound and related metabolites. psu.edumdpi.comnih.gov The production of these compounds is influenced by the culture medium, highlighting the importance of specific growth conditions for their synthesis. mdpi.comnih.gov

Extraction and Purification Techniques (General Principles)

The isolation of this compound from fungal mycelia involves a multi-step process. A general overview of the methodology is presented below:

| Step | Procedure | Details |

| 1. Cultivation | The fungal strain, such as E. falconensis NHL 2999, is cultivated in a suitable medium, for instance, Czapek medium supplemented with yeast extract. psu.edu | The cultivation is typically carried out over several weeks at a controlled temperature. psu.edu |

| 2. Extraction | The dried mycelium is extracted with an organic solvent, commonly dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3). psu.edumdpi.comnih.gov | This step separates the desired compounds from the solid fungal mass. |

| 3. Chromatography | The crude extract undergoes a series of chromatographic separations to isolate this compound. psu.edu | This often involves column chromatography using silica (B1680970) gel, followed by more refined techniques like Low-Pressure Liquid Chromatography (LPLC) and High-Performance Liquid Chromatography (HPLC) for final purification. psu.edu |

Proposed Biosynthetic Pathway

The formation of this compound within these fungi is believed to follow a specific biosynthetic route, originating from basic metabolic building blocks.

Polyketide Derivation and Acetate-Malonate Pathway Intermediates

This compound is classified as a polyketide, a diverse group of secondary metabolites synthesized by many organisms, including fungi. mdpi.comresearchgate.net Its biosynthesis is proposed to begin with the acetate-malonate pathway. psu.eduijrpr.comslideshare.net This fundamental metabolic pathway utilizes acetyl-CoA and its carboxylated form, malonyl-CoA, as precursor units. ijrpr.comslideshare.net Through a series of condensation reactions catalyzed by polyketide synthase (PKS) enzymes, a long poly-β-keto chain is assembled. nih.govnih.gov It is hypothesized that this compound is derived from a nonaketide, a polyketide chain formed from nine of these two-carbon units. psu.edu

Post-Polyketide Modifications (e.g., Methylation)

Following the initial formation of the polyketide backbone, a series of enzymatic modifications occur to yield the final structure of this compound. researchgate.net These post-polyketide modifications are crucial for the compound's final chemical identity. One of the key proposed modifications is methylation. psu.edu It is suggested that methylation occurs at specific positions on the molecule, likely catalyzed by methyltransferase enzymes. psu.edunih.govrsc.org These modifications, along with cyclization and other enzymatic steps, transform the linear polyketide precursor into the complex, conjugated structure of this compound. psu.edu

Structural Elucidation Methodologies of Falconensone B

Advanced Spectroscopic Techniques

The primary characterization of Falconensone B was achieved through the application of advanced spectroscopic methods, which provided a detailed glimpse into its atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of Nuclear Magnetic Resonance (NMR) experiments was fundamental in delineating the connectivity of atoms within the this compound molecule. psu.edu The ¹H NMR spectrum revealed the presence and environment of hydrogen atoms, while the ¹³C NMR spectrum provided insights into the carbon skeleton.

Key ¹H NMR signals for this compound in CDCl₃ include resonances at δ 1.73 (3H, br s), 1.86 (3H, br s), 2.05 (3H, br s), 2.29 (3H, s), 2.39 (2H, m), 2.82 (2H, m), 6.41–6.48 (5H, m), 6.53–6.62 (2H, m), and 7.03 (1H, br d, J 9.2). psu.edu These signals pointed to the existence of several methyl groups, methylene (B1212753) groups, and a complex region of olefinic protons.

Comparison with the related compound, Falconensone A, was crucial. In this compound, the ¹H NMR signals corresponding to a CH(CH₃)CH₂ fragment in Falconensone A were replaced by two new multiplets at δ 2.39 (2H) and 2.82 (2H), indicating a CH₂CH₂ fragment instead. This suggested that this compound is a 4'-nor-methyl derivative of Falconensone A. psu.edu

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 205.8 | - |

| 2 | 145.5 | 7.03 (1H, br d, 9.2) |

| 3 | 138.2 | - |

| 4 | 35.1 | 2.39 (2H, m) |

| 5 | 28.1 | 2.82 (2H, m) |

| 6 | 130.5 | 6.41-6.48 (5H, m) |

| 7 | 129.0 | 6.41-6.48 (5H, m) |

| 8 | 132.1 | 6.53-6.62 (2H, m) |

| 9 | 128.4 | 6.53-6.62 (2H, m) |

| 10 | 142.3 | 6.41-6.48 (5H, m) |

| 11 | 197.8 | - |

| 12 | 29.8 | 2.29 (3H, s) |

| 1' | 13.5 | 1.73 (3H, br s) |

| 2' | 12.8 | 1.86 (3H, br s) |

Note: The table is constructed based on the textual description of the NMR data. Specific assignments for all carbons and protons were confirmed through HMQC and HMBC experiments.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound. psu.edu Electron Ionization Mass Spectrometry (EI-MS) showed a molecular ion peak (M⁺) at m/z 296.1775. psu.edu This corresponded to a molecular formula of C₂₀H₂₄O₂, which was confirmed by high-resolution mass spectrometry. psu.edu The fragmentation pattern observed in the mass spectrum further supported the proposed structure, with notable fragments at m/z 253 (M - Ac)⁺, 204, 109 (C₇H₉O)⁺, and 43 (Ac)⁺. psu.edu

Table 2: Mass Spectrometry Data for this compound

| Fragment | m/z (Observed) | m/z (Calculated for C₂₀H₂₄O₂) | Relative Intensity (%) |

|---|---|---|---|

| M⁺ | 296.1775 | 296.1776 | 46 |

| (M - Ac)⁺ | 253 | - | 8 |

| - | 204 | - | 14 |

| (C₇H₉O)⁺ | 109 | - | 44 |

X-ray Crystallography for Related Congeners (e.g., Falconensone A p-bromophenylhydrazone)

While a crystal structure for this compound itself was not reported, the structure of its close analog, Falconensone A, was definitively confirmed through single-crystal X-ray diffraction analysis of its p-bromophenylhydrazone derivative. psu.edursc.org This derivative was prepared by reacting Falconensone A with p-bromophenylhydrazine. psu.edu The resulting dark red crystalline solid was suitable for X-ray analysis, which unambiguously determined the molecular structure and relative stereochemistry of Falconensone A. psu.edu Given the high degree of structural similarity and the corroborating spectroscopic data, the structure of this compound was confidently inferred from the X-ray structure of the Falconensone A derivative. psu.edu

Stereochemical Assignments and Conformational Analysis

The stereochemistry of the double bonds within the polyene chain of this compound was not definitively determined through the initial spectroscopic analysis. psu.edu However, it was presumed that all double bonds, with the exception of the one within the cyclopentenone ring, possess an E-configuration. This assumption was based on the similarity of the chemical shifts in both the ¹H and ¹³C NMR spectra of this compound to those of Falconensone A, for which the stereochemistry was established. psu.edu Further conformational analysis would be required to precisely define the three-dimensional arrangement of the molecule in solution.

Synthetic Approaches to Falconensone B and Analogues

Total Synthesis Strategies (Discussed as an area of research)

The total synthesis of falconensone B has not yet been reported in the scientific literature, making it an attractive and open area of research. The pursuit of a total synthesis for complex natural products like this compound is a driving force for innovation in synthetic methodology. nih.govorganic-chemistry.org Such endeavors test the limits of current chemical strategies and often lead to the development of new reactions and a deeper understanding of molecular reactivity. nih.gov20.210.105

A synthetic strategy for this compound would need to address two primary challenges: the stereocontrolled construction of the cyclopentenone core and the efficient assembly of the extended, conjugated polyene side chain. The development of a successful total synthesis would provide definitive confirmation of its structure and enable the production of analogues for further biological evaluation. organic-chemistry.orgnih.gov The complexity of the molecule requires a highly efficient and convergent approach to be practical. rsc.org

Semi-Synthetic Modifications and Derivative Preparation

While a total synthesis remains elusive, researchers have successfully prepared derivatives of the related natural product, falconensone A, through semi-synthetic methods. researchgate.net Falconensones A and B are naturally produced by ascomycetous fungi, such as Emericella falconensis. psu.educolab.ws These natural compounds can be isolated and used as starting materials for chemical modification, allowing for the exploration of structure-activity relationships.

Two notable derivatives of falconensone A have been synthesized: falconensone A p-bromophenylhydrazone and falconensone A dioxime. researchgate.net These derivatives were initially created to facilitate structural elucidation and to investigate their biological properties, which were found to be more potent than the parent compound in some assays. researchgate.netpsu.eduresearchgate.netmdpi.com

The synthesis of falconensone A p-bromophenylhydrazone was a key step in determining the absolute crystal structure of falconensone A. psu.edu The reaction involves the condensation of falconensone A with p-bromophenylhydrazinium chloride. psu.edu The resulting crystalline derivative was suitable for X-ray analysis, which confirmed the novel carbon skeleton of the falconensones. psu.edu

The dioxime derivative was synthesized to explore potential enhancements in biological activity, drawing inspiration from other biologically active molecules. researchgate.netpharm.or.jp Both the p-bromophenylhydrazone and dioxime derivatives have demonstrated significant antioxidant and apoptosis-inducing activities, in some cases greater than the natural falconensones. researchgate.netresearchgate.net

| Parent Compound | Derivative | Key Reagents | Purpose of Synthesis |

|---|---|---|---|

| Falconensone A | Falconensone A p-bromophenylhydrazone | p-Bromophenylhydrazinium chloride, Sodium acetate, Ethanol | Structural elucidation via X-ray crystallography psu.edu |

| Falconensone A | Falconensone A dioxime | Not specified in sources | Investigation of enhanced biological activity researchgate.netpharm.or.jpaacrjournals.org |

Methodological Advancements in Polyene and Cyclopentenone Synthesis (Relevance to this compound Scaffold)

Any future total synthesis of this compound would heavily rely on modern advancements in the construction of its core structural motifs: the polyene chain and the cyclopentenone ring.

The assembly of complex polyene systems has been significantly advanced by the development of cascade reactions, often bio-inspired. nih.govresearchgate.netthieme-connect.com Polyene cyclization cascades, for instance, allow for the rapid construction of complex polycyclic scaffolds from linear precursors in a single step, forming multiple C-C bonds and stereocenters with high efficiency and control. researchgate.netrsc.org These methods, which can be initiated by various electrophiles or mediated by transition metals, mimic the biosynthetic pathways of terpenoids and offer a powerful strategy for assembling the backbone of molecules like this compound. nih.govresearchgate.netsioc-journal.cn

Similarly, the synthesis of substituted cyclopentenones is a well-researched area of organic chemistry. The cyclopentenone core is a fundamental structural unit in many biologically active natural products. sioc-journal.cnresearchgate.net Modern synthetic methods provide diverse and powerful tools for its construction. These include:

[2+3] and [4+1] Annulation Reactions: These methods involve the reaction of two components to form the five-membered ring in a convergent manner. sioc-journal.cnnih.gov For example, an organic base-promoted [2+3] annulation of arylglyoxal monohydrates with allyl phosphonium (B103445) salts provides an efficient, metal-free route to cyclopentenones. sioc-journal.cn

Pauson-Khand Type Reactions: This class of reaction is a powerful method for creating cyclopentenones, although it is often most effective with less substituted substrates. nih.gov

Intramolecular Aldol Condensation and Other Annulations: Classic and modern variations of intramolecular cyclizations and annulations of precursors like β-keto esters remain a cornerstone for cyclopentenone synthesis. baranlab.orgrsc.org Recent advances have focused on creating highly substituted and functionalized cyclopentenones that are not easily accessible through other means. nih.govrsc.org

The application of these advanced methodologies would be critical in designing an efficient and stereoselective total synthesis of the this compound scaffold.

Biological Activities and Mechanistic Studies

In Vitro Antiproliferative and Anticancer Activities

Falconensone B has demonstrated notable antiproliferative and anticancer properties in various laboratory studies. Its efficacy, however, appears to be highly dependent on the specific cancer cell line being investigated.

Differential Efficacy Across Cancer Cell Lines

Research has revealed that this compound exhibits varied levels of activity against different cancer cells. For instance, while it is active in inhibiting the growth of the human breast cancer cell line MCF-7, it shows minimal to no activity against several other human cancer cell lines, including the myeloid leukemia cell lines HL60 and HL60R, the hepatoma cell line HepG2, the prostate cancer cell line DU-145, and the adriamycin-resistant breast cancer cell line MCF-7/Adr(R). nih.gov In contrast, all falconensones, including B, have shown activity in inhibiting the growth of the human breast cancer cell line MCF-7. nih.gov

One study highlighted that this compound, the 4'-nor-methyl derivative of Falconensone A, displayed extremely low or no growth inhibitory activity against a panel of human cancer cell lines, with the exception of MCF-7. nih.gov This suggests a degree of selectivity in its cytotoxic effects.

Comparative Analysis with Falconensone A and Synthetic Derivatives

When compared to its structural analog, Falconensone A, and its synthetic derivatives, this compound generally exhibits lower potency in its biological activities. nih.govnih.govresearchgate.netnih.gov Falconensone A and its synthetic derivatives, such as falconensone A p-bromophenylhydrazone and falconensone A dioxime, have been shown to be more potent inhibitors of cell growth and inducers of apoptosis and differentiation in various cancer cell lines. nih.govresearchgate.netnih.gov

The structural difference between Falconensone A and B, specifically the absence of a methyl group at the 4' position of the cyclopentenone ring in this compound, is thought to be a critical factor for their differential activity. nih.govnih.govresearchgate.net This suggests that the methyl group at this position may be essential for the potent biological effects observed with Falconensone A. nih.govnih.govresearchgate.net

Table 1: Comparative Antiproliferative Activity of Falconensones

| Compound | HL60 (Leukemia) | MCF-7 (Breast) | M5076 (Reticulosarcoma) |

| Falconensone A | Active | Active | Active |

| This compound | Low to No Activity | Active | - |

| Falconensone A p-bromophenylhydrazone | More Potent | Active | Active |

| Falconensone A dioxime | More Potent | Active | Particularly Active |

| Data compiled from studies on the antiproliferative effects of falconensones. |

Induction of Apoptosis and Cellular Differentiation (In Vitro Models)

This compound has been implicated in the induction of programmed cell death (apoptosis) and the promotion of cellular differentiation in cancer cells, key mechanisms for its potential anticancer effects.

Apoptotic Pathways and Molecular Markers

While Falconensone A is a known inducer of apoptosis in human promyelocytic leukemia HL60 cells, this compound demonstrates significantly lower activity in this regard. nih.govresearchgate.net The induction of apoptosis by falconensones has been correlated with their ability to inhibit cell growth. researchgate.net Furthermore, both Falconensone A and B, along with falconensone A dioxime, have been observed to increase the generation of intracellular reactive oxygen species (ROS). researchgate.net The generation of these reactive oxygen species may be one of the mechanisms involved in the apoptosis induced by these compounds. researchgate.net

Synergistic Effects with Retinoic Acid (RA) and Related Compounds

An interesting aspect of the biological activity of falconensones is their interaction with retinoic acid (RA), a compound known to induce cell differentiation. nih.gov While Falconensone A alone does not induce differentiation of HL60 cells, it synergistically enhances the differentiation induced by RA. researchgate.netnih.gov Falconensones have a structural similarity to retinoic acid. nih.govnih.gov They are known to induce the differentiation of HL60 cells into cells resembling monocytes or macrophages. researchgate.netresearchgate.net

Investigation of Antioxidant Properties (In Vitro Assays)

The antioxidant potential of this compound has also been explored in in vitro settings.

In contrast to the synthetic derivatives of Falconensone A, which exhibit notable radical-scavenging activity, both Falconensone A and B have shown much lower or no activity in scavenging radicals in assays such as the DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging test. researchgate.netnih.gov This suggests that the core structure of this compound itself possesses weak antioxidant properties compared to its modified counterparts. researchgate.netnih.gov

Table 2: Summary of Biological Activities of this compound

| Biological Activity | Finding |

| Antiproliferative Activity | Selective efficacy, active against MCF-7 but low/no activity against several other cancer cell lines. |

| Apoptosis Induction | Much lower activity compared to Falconensone A. |

| Cellular Differentiation | Can induce differentiation of HL60 cells into monocyte/macrophage-like cells. |

| Synergy with Retinoic Acid | Enhances RA-induced differentiation in HL60 cells. |

| Antioxidant Activity | Low to inactive in radical scavenging assays. |

| This table summarizes the key in vitro biological activities of this compound based on available research. |

Molecular Mechanisms of Action (Cellular and Biochemical Levels)

The molecular and cellular effects of this compound have been primarily investigated in the context of cancer cell lines, particularly the human promyelocytic leukemia cell line HL60. nih.govnih.gov These studies consistently show that this compound exhibits much lower biological activity compared to Falconensone A and its synthetic derivatives. researchgate.netnih.gov

Investigations into its antiproliferative effects found that this compound had a significantly weaker effect on inhibiting the growth of HL60 cells when compared to Falconensone A. researchgate.netnih.gov Similarly, its potency in inducing apoptosis (programmed cell death) in these cells was found to be much lower. nih.gov The induction of apoptosis by the more active falconensones was correlated with their ability to inhibit cell growth, a link that is less pronounced with this compound due to its reduced efficacy. nih.gov The methyl group at the 4' position of the cyclopentenone ring, which is present in Falconensone A but absent in this compound, is suggested to be essential for the potent induction of apoptosis. nih.gov While derivatives of Falconensone A were potent inducers of differentiation in HL60 cells, this compound showed lower activity in this regard as well. researchgate.net

Table 1: Comparative Biological Activities of Falconensone Compounds

| Compound | Radical Scavenging Activity | Apoptosis Induction (HL60 Cells) | ROS Generation |

| This compound | Inactive/Very Low researchgate.netcolab.ws | Much Lower than A nih.gov | Increased nih.gov |

| Falconensone A | Inactive/Very Low researchgate.netcolab.ws | Active nih.gov | Increased nih.gov |

| Falconensone A p-bromophenylhydrazone | Active nih.gov | Potent nih.gov | Inactive nih.gov |

| Falconensone A dioxime | Active nih.gov | Potent nih.gov | Increased nih.gov |

Despite its low potency in inducing apoptosis and inhibiting cell growth, this compound has been shown to participate in the generation of intracellular reactive oxygen species (ROS). nih.gov In studies on HL60 cells, both Falconensone A and this compound were found to increase the production of these chemically reactive molecules containing oxygen. nih.gov

For Falconensone A and its dioxime derivative, the enhanced generation of ROS is considered a potential mechanism involved in their ability to induce apoptosis. nih.gov However, the role of ROS generation by this compound is less straightforward. Although it does increase intracellular ROS levels, it does not translate into a potent apoptotic effect, suggesting a more complex or different downstream cellular response compared to its more active counterparts. nih.gov Interestingly, falconensone A p-bromophenylhydrazone, a potent inducer of apoptosis, was found to be inactive in generating ROS, indicating that apoptosis induction by falconensones can occur through both ROS-dependent and ROS-independent pathways. nih.gov

Structure Activity Relationship Sar Studies of Falconensone B

Impact of Structural Modifications on Biological Potency

Alterations to the core structure of Falconensone B have been shown to significantly affect its biological activity. These modifications, particularly in comparison to its close analog Falconensone A, have provided valuable insights into the pharmacophore of this class of compounds.

This compound is structurally distinguished from Falconensone A by the absence of a methyl group at the 4'-position of the cyclopentenone ring, making it a 4'-nor-methyl derivative. nih.govnih.govresearchgate.net This seemingly minor difference has profound implications for its biological activity.

Research has consistently demonstrated that this compound exhibits significantly lower or even no activity in various biological assays compared to Falconensone A. nih.govnih.gov For instance, in studies on human promyelocytic leukemia HL60 cells, this compound showed much lower efficacy in inhibiting cell growth and inducing apoptosis than Falconensone A. nih.govresearchgate.netresearchgate.net This suggests that the methyl group at the 4'-position of the cyclopentenone ring in Falconensone A is essential for its biological functions. nih.govresearchgate.net While Falconensone A and its synthetic derivatives show growth inhibitory effects on a range of cancer cell lines, this compound's activity is markedly diminished. nih.gov However, it is noteworthy that both falconensones demonstrated activity in inhibiting the growth of the human breast cancer cell line MCF-7. nih.gov

The diminished activity of this compound extends to other biological effects as well. For example, while Falconensone A and its derivatives are potent inducers of apoptosis, this compound has a much lower capacity to do so. researchgate.netresearchgate.net Similarly, in terms of antioxidant activity, this compound, along with Falconensone A, showed significantly less or no radical-scavenging activity compared to their synthetic derivatives. researchgate.net

| Compound | Key Structural Feature | Effect on HL60 Cell Growth Inhibition | Apoptosis Induction in HL60 Cells | Antioxidant (Radical Scavenging) Activity |

|---|---|---|---|---|

| Falconensone A | Methyl group at 4'-position | Active | Active | Low to inactive |

| This compound | No methyl group at 4'-position (4'-nor-methyl) | Much lower activity | Much lower activity | Low to inactive |

The cyclopentenone ring is a key structural motif found in a variety of bioactive natural products and is often associated with anticancer properties. researchgate.net This ring system, particularly the α,β-unsaturated ketone, is a reactive Michael acceptor, which can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. researchgate.net This reactivity is often responsible for the anti-inflammatory and antitumor activities of compounds containing this moiety. researchgate.net

In this compound, the cyclopentenone ring is a critical component of its pharmacophore. As highlighted in the comparison with Falconensone A, the substitution pattern on this ring dramatically influences biological activity. The lack of the 4'-methyl group in this compound significantly reduces its potency, indicating that the stereoelectronic environment of the cyclopentenone ring is finely tuned for optimal interaction with its biological target. nih.govresearchgate.net The introduction of a cyclopentenone group into other molecules has been shown to enhance their anticancer potential, further underscoring the importance of this ring system. researchgate.net

Significance of Conjugated Polyene Moiety

Rational Design Principles for Enhanced Bioactivity

The insights gained from SAR studies of this compound and its analogs provide a foundation for the rational design of new compounds with improved biological activity. A key principle emerging from this research is the importance of the substitution on the cyclopentenone ring. The superior activity of Falconensone A suggests that the presence and positioning of alkyl groups on this ring are critical. nih.govresearchgate.net

Furthermore, the development of synthetic derivatives of Falconensone A, such as the p-bromophenylhydrazone and dioxime derivatives, which exhibit even greater potency in inhibiting cell growth and inducing apoptosis, points to another design strategy. nih.govnih.gov These modifications, which alter the carbonyl group of the cyclopentenone ring, suggest that targeting this functionality can lead to enhanced bioactivity. Therefore, future design efforts could focus on synthesizing analogs of this compound that reintroduce the 4'-methyl group or incorporate alternative modifications to the cyclopentenone ring to enhance its reactivity and target engagement.

Computational Approaches in SAR

Computational chemistry and molecular modeling are powerful tools for elucidating SAR and guiding the rational design of new drugs. nih.govpreprints.org These methods can be applied to study this compound and its analogs to better understand the structural basis of their biological activity.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used to build predictive models that correlate structural features with biological potency. d-nb.info For instance, a QSAR model could be developed for a series of falconensone analogs to quantify the impact of different substituents on the cyclopentenone ring and the polyene chain.

Molecular docking simulations can be employed to predict the binding mode of this compound and its more active counterpart, Falconensone A, within the active site of a putative protein target. nih.gov This could help to visualize the key interactions and explain why the 4'-methyl group in Falconensone A is so crucial for activity. By comparing the docking poses and calculated binding energies, researchers can gain insights into the specific molecular interactions that drive biological potency. These computational approaches, by providing a molecular-level understanding of SAR, can significantly accelerate the discovery and optimization of novel this compound-based therapeutic agents.

Future Research Directions and Potential Applications

Advanced Biosynthetic Pathway Elucidation and Engineering

The complete biosynthetic pathway of Falconensone B remains an area requiring significant investigation. While it is known to be a polyketide, the specific enzymes and genetic sequences responsible for its synthesis have not been fully characterized. mdpi.com Future research should focus on identifying and characterizing the polyketide synthases and other modifying enzymes involved in its production. mdpi.com An integrative approach combining genomics, transcriptomics, and metabolomics could be a powerful strategy for identifying candidate biosynthetic genes. frontiersin.org

Once the pathway is elucidated, metabolic engineering techniques can be employed to enhance the production of this compound in its native fungal hosts or through heterologous expression in more manageable organisms like Saccharomyces cerevisiae or Escherichia coli. mdpi.comnih.gov This could involve overexpressing key biosynthetic genes, optimizing fermentation conditions, or engineering the pathway to produce novel analogs with potentially improved bioactivities. mdpi.comfrontiersin.org The use of plant-based heterologous systems, such as Nicotiana benthamiana, also presents a viable option for producing this compound and its derivatives. frontiersin.org

Development of Novel Synthetic Routes for Improved Yields and Analogue Libraries

Currently, the isolation of this compound from its natural fungal sources provides relatively low yields. researchgate.net The development of efficient and scalable total synthetic routes is crucial for producing sufficient quantities for extensive preclinical and clinical investigations. iiserpune.ac.in A key challenge lies in the stereoselective synthesis of the polyene chain and the cyclopentenone core. nih.gov

Future synthetic efforts should aim to develop novel strategies that are not only high-yielding but also amenable to the creation of diverse analogue libraries. iiserpune.ac.in This would involve the systematic modification of different parts of the this compound scaffold to explore structure-activity relationships (SAR). For instance, creating derivatives with altered substitution patterns on the cyclopentenone ring or modifications to the polyene chain could lead to compounds with enhanced potency or improved pharmacokinetic properties. researchgate.netnih.gov The synthesis of conformationally constrained analogues could also provide valuable insights into the bioactive conformation of the molecule. nih.gov

Comprehensive Pharmacological Profiling and Target Validation (Pre-clinical Investigations)

Initial studies have shown that this compound exhibits some biological activity, although it is generally less potent than its counterpart, Falconensone A, in assays such as the induction of apoptosis in HL60 human leukemia cells. researchgate.netnih.govmdpi.com A comprehensive pharmacological profiling of this compound is necessary to fully understand its biological effects. nih.gov This should involve screening against a broad range of cancer cell lines and in various in vitro and in vivo models to identify its full spectrum of activity. nih.govnih.gov

A critical aspect of future research is the identification and validation of the molecular target(s) of this compound. nuvisan.comcharnwooddiscovery.com Techniques such as activity-based protein profiling (ABPP), cellular thermal shift assays (CETSA), and genetic approaches like CRISPR/Cas9 screening can be employed to identify the proteins that directly interact with this compound. nuvisan.comdanaher.com Once a target is identified, further validation experiments will be required to confirm its role in the observed biological effects and to assess its "druggability." nuvisan.comdanaher.com

Exploration of Additional Therapeutic Potentials (e.g., anti-inflammatory, antimicrobial, beyond cancer)

While initial research has focused on the anticancer potential of falconensones, their structural features suggest they may possess other therapeutic properties. researchgate.netnih.gov The polyene structure, for instance, is a common feature in some antimicrobial agents. Therefore, investigating the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi is a promising avenue of research. mdpi.comdovepress.com

Furthermore, many natural products with cytotoxic activity also exhibit anti-inflammatory properties. mdpi.comsemanticscholar.orgdntb.gov.ua It would be valuable to assess the ability of this compound to modulate inflammatory pathways, for example, by measuring its effect on the production of pro-inflammatory cytokines and enzymes in relevant cell-based assays. mdpi.comdovepress.com Exploring its potential in other disease areas beyond cancer could significantly broaden the therapeutic applicability of this compound.

Integration with Cheminformatics and Artificial Intelligence for Drug Discovery

Cheminformatics and artificial intelligence (AI) are increasingly powerful tools in drug discovery and can be leveraged to accelerate research on this compound. srijitseal.comresearchgate.netnih.gov Large datasets of chemical structures and their associated biological activities can be used to train machine learning models to predict the properties of new, virtual this compound analogues. researchgate.netnih.gov

These computational approaches can be used for:

Virtual Screening: To identify novel analogues with potentially improved activity or a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. researchgate.net

De Novo Design: To generate entirely new molecular structures based on the this compound scaffold that are optimized for a specific biological target. researchgate.net

Predictive Modeling: To forecast the potential biological activities, including off-target effects, of this compound and its derivatives. srijitseal.comnih.gov

By integrating these in silico methods with experimental validation, the drug discovery process for this compound can be made more efficient and cost-effective. nih.gov

Challenges and Opportunities in this compound Research

The path to developing this compound into a therapeutic agent is not without its challenges. A primary hurdle is the limited availability of the compound from its natural source. researchgate.net Overcoming this will require significant advances in either its biosynthetic production or total synthesis. Another challenge lies in its relatively low potency compared to Falconensone A and its synthetic derivatives, necessitating the development of more active analogues. researchgate.netnih.govmdpi.com

Q & A

Basic: What experimental methodologies are recommended for the synthesis and characterization of Falconensone B?

To synthesize this compound, employ stepwise organic synthesis protocols with rigorous purity checks (e.g., HPLC, NMR). For characterization, combine spectroscopic techniques (FTIR, Mass Spectrometry) and crystallographic analysis (XRD) to confirm structural integrity . Reproducibility requires detailed documentation of reaction conditions (temperature, catalysts, solvents) and validation via independent replication .

Basic: How can researchers establish baseline biological activity profiles for this compound?

Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using standardized cell lines. Ensure dose-response curves and IC50 calculations align with OECD guidelines. Include positive/negative controls and validate results across triplicate experiments to minimize variability .

Advanced: How should researchers resolve contradictions in pharmacological data for this compound across independent studies?

Conduct a systematic comparative analysis:

- Evaluate experimental variables (e.g., cell lines, assay protocols, compound purity) .

- Replicate conflicting studies under controlled conditions, isolating variables (e.g., pH, temperature) .

- Apply meta-analysis to identify trends in dose-response relationships or confounding factors (e.g., solvent interactions) .

Advanced: What strategies optimize the design of in vivo studies for this compound’s mechanism of action?

- Use conditional knockout models to isolate target pathways.

- Integrate multi-omics approaches (transcriptomics, metabolomics) to map systemic effects .

- Address ethical rigor via randomized blinding and power analysis to ensure statistical validity .

Basic: How to formulate a research question addressing this compound’s structure-activity relationships (SAR)?

Example: “How do substituent modifications at the C-7 position of this compound influence its binding affinity to [Target Protein]?” Methodology:

- Use molecular docking simulations to predict binding modes.

- Synthesize analogs with systematic substituent variations.

- Correlate computational predictions with experimental IC50 values .

Advanced: What analytical frameworks address contradictory findings in this compound’s metabolic stability?

- Perform interspecies comparative metabolism studies (e.g., human vs. rodent microsomes).

- Use LC-MS/MS to identify metabolite profiles under varying enzymatic conditions (CYP450 isoforms).

- Apply kinetic modeling to reconcile discrepancies in half-life measurements .

Basic: How to ensure data integrity in this compound’s pharmacokinetic studies?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Document raw data (plasma concentration-time curves) with error margins and statistical tests (e.g., ANOVA).

- Validate assays using certified reference materials .

Advanced: What methodologies validate this compound’s target engagement in complex biological systems?

- Employ photoaffinity labeling or thermal shift assays to confirm target binding.

- Use CRISPR-Cas9-edited cell lines to assess phenotypic rescue upon target knockout.

- Cross-validate with orthogonal techniques (e.g., SPR, ITC) .

Basic: How to design a reproducible protocol for this compound’s solubility testing?

- Follow USP guidelines for equilibrium solubility measurements.

- Test multiple solvents (aqueous buffers, DMSO) and use dynamic light scattering (DLS) to detect aggregation.

- Report temperature, ionic strength, and pH conditions explicitly .

Advanced: How can researchers leverage contradiction analysis to refine this compound’s therapeutic hypotheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.